Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate
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Overview
Description
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of an adamantyl group, which is a bulky, diamond-like structure, and ethylsulfonate, which is a sulfonic acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring through condensation reactions involving appropriate precursors. The adamantyl group is introduced via Friedel-Crafts alkylation, which involves the reaction of adamantane with a suitable electrophile in the presence of a Lewis acid catalyst. The ethylsulfonate group is then attached through sulfonation reactions using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated pyrimidine rings.
Scientific Research Applications
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can enhance binding affinity to certain enzymes or receptors. The ethylsulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2,4-diamino-6-ethyl-: Lacks the adamantyl and ethylsulfonate groups, resulting in different chemical and biological properties.
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-: Lacks the ethylsulfonate group, which affects its solubility and reactivity.
Pyrimidine, 2,4-diamino-6-ethyl-, ethylsulfonate: Lacks the adamantyl group, which affects its steric properties and binding affinity.
Uniqueness
Pyrimidine, 5-(1-adamantyl)-2,4-diamino-6-ethyl-, ethylsulfonate is unique due to the combination of the adamantyl and ethylsulfonate groups. This combination provides a balance of steric bulk, solubility, and reactivity, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
37033-23-1 |
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Molecular Formula |
C18H30N4O3S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-6-ethylpyrimidine-2,4-diamine;ethanesulfonic acid |
InChI |
InChI=1S/C16H24N4.C2H6O3S/c1-2-12-13(14(17)20-15(18)19-12)16-6-9-3-10(7-16)5-11(4-9)8-16;1-2-6(3,4)5/h9-11H,2-8H2,1H3,(H4,17,18,19,20);2H2,1H3,(H,3,4,5) |
InChI Key |
CXEAYXYFMJEELK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C23CC4CC(C2)CC(C4)C3.CCS(=O)(=O)O |
Origin of Product |
United States |
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